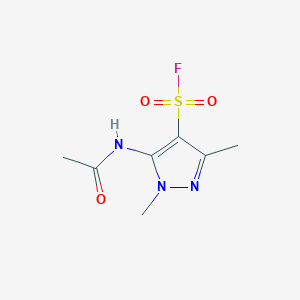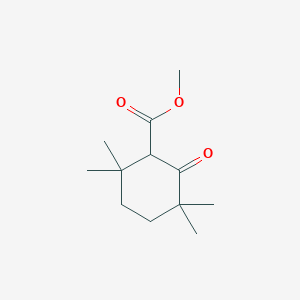![molecular formula C22H20N4O4 B2532322 N-(2-metoxibencil)-2-(2,4-dioxo-7-fenil-1H-pirrolo[3,2-d]pirimidin-3(2H,4H,5H)-il)acetamida CAS No. 1115565-56-4](/img/structure/B2532322.png)
N-(2-metoxibencil)-2-(2,4-dioxo-7-fenil-1H-pirrolo[3,2-d]pirimidin-3(2H,4H,5H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound that belongs to the family of pyrrolo[3,2-d]pyrimidin derivatives. These derivatives are known for their diverse pharmacological properties, including potential anti-cancer, anti-viral, and anti-inflammatory effects. The unique structural framework of this compound makes it a valuable candidate for various scientific studies and applications.
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide has a range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Investigated for its potential to inhibit key enzymes and pathways involved in disease processes.
Medicine: Explored for its therapeutic potential in treating cancer, viral infections, and inflammatory conditions.
Industry: Used in the development of pharmaceuticals and as a precursor in the synthesis of biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step procedures. The initial step usually includes the formation of the pyrrolo[3,2-d]pyrimidin core. This can be achieved through condensation reactions between suitable aldehydes and amines under acidic or basic conditions. The phenyl group is introduced via aromatic substitution or cross-coupling reactions. The final acetamide group is typically added through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
For industrial production, this compound can be synthesized in bulk using optimized reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors, automated synthesis machinery, and continuous flow techniques to ensure efficient production. Purification is achieved through crystallization, chromatography, or other separation methods.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: The acetamide and methoxybenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include organic solvents (e.g., dimethylformamide, dichloromethane), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, Raney nickel).
Major Products
The major products from these reactions depend on the specific reaction conditions but often include modified derivatives of the original compound with changes in functional groups or overall structure, enhancing or modifying its pharmacological properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of enzyme function, disruption of cellular signaling pathways, or other biological effects that contribute to its therapeutic potential. The exact molecular targets and pathways involved vary depending on the specific application and the context of use.
Comparación Con Compuestos Similares
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide is unique compared to similar compounds due to its specific structural features and pharmacological properties. Similar compounds include:
2-(2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide: This compound lacks the phenyl and methoxybenzyl groups, resulting in different biological activity.
7-phenyl-1H-pyrrolo[3,2-d]pyrimidin derivatives: Variations in the substituent groups can lead to differences in potency and specificity for biological targets.
N-(2-methoxybenzyl)acetamide derivatives: These compounds have variations in the core structure but retain the methoxybenzyl group, impacting their pharmacological effects.
Overall, the compound's distinct structural elements and versatile applications make it a significant subject of interest in scientific research.
Propiedades
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-30-17-10-6-5-9-15(17)11-23-18(27)13-26-21(28)20-19(25-22(26)29)16(12-24-20)14-7-3-2-4-8-14/h2-10,12,24H,11,13H2,1H3,(H,23,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBYQCOZJRYQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B2532240.png)
![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)




![1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2532253.png)


![2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2532257.png)
![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-(3-methoxyphenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2532259.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)
![8-(4-chlorophenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532261.png)
